molecular formula C13H11NO B176213 2-Phenyl-1-(pyridin-4-yl)ethanone CAS No. 1017-24-9

2-Phenyl-1-(pyridin-4-yl)ethanone

Cat. No.: B176213
CAS No.: 1017-24-9
M. Wt: 197.23 g/mol
InChI Key: SZKXYKRLZRYFMJ-UHFFFAOYSA-N
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Description

2-Phenyl-1-(pyridin-4-yl)ethanone: is an organic compound that belongs to the class of ketones It features a phenyl group and a pyridinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(pyridin-4-yl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 4-pyridinecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-1-(pyridin-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(pyridin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-(pyridin-2-yl)ethan-1-one
  • 2-Phenyl-1-(pyridin-3-yl)ethan-1-one
  • 2-Phenyl-1-(pyridin-4-yl)ethanone

Comparison

Compared to its analogs, this compound is unique due to the position of the pyridinyl group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity.

Properties

IUPAC Name

2-phenyl-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKXYKRLZRYFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906505
Record name 2-Phenyl-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017-24-9
Record name 2-Phenyl-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-N-methylisonicotinamide (500 mg, 3.0 mmol) in anhydrous THF (10 mL) was added benzylmagnesium chloride (2 M in THF, 1.8 mL, 3.6 mmol) drop wise at −78° C. After being stirred at the temperature for 2 h, the reaction was quenched with NH4Cl aqueous solution, and extracted with EtOAc. The organic layer was dried over Na2SO4, concentrated in vacuo, and purified by column chromatography (PE:EtOAc=5:1) to give Intermediate 35 (60 mg, yield 10%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
10%

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